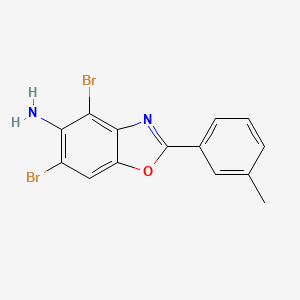

4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine

Description

4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative characterized by a benzoxazole core substituted with bromine atoms at positions 4 and 6, a 3-methylphenyl group at position 2, and an amine group at position 5. Its molecular formula is C₁₅H₁₁Br₂N₂O, with a molecular weight of approximately 396.08 g/mol (based on analogs like 4,6-dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine) . This compound is primarily utilized in research settings, particularly in medicinal chemistry for structure-activity relationship (SAR) studies and as a synthetic intermediate .

Propriétés

IUPAC Name |

4,6-dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2N2O/c1-7-3-2-4-8(5-7)14-18-13-10(19-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHQIFAMIVBZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available starting materials

Bromination: The starting material, 2-(3-methylphenyl)-1,3-benzoxazole, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures.

Amination: The dibrominated intermediate is then treated with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amine group at position 5. This step may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms at positions 4 and 6 can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can lead to the formation of nitroso or nitro derivatives.

Applications De Recherche Scientifique

Anticancer Activity

One of the primary applications of 4,6-dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine is in the development of anticancer agents. Studies have indicated that derivatives of benzoxazole exhibit potent inhibitory effects against various cancer cell lines. For instance, compounds related to this structure have shown activity against programmed cell death protein 1 (PD-1) and PD-L1 interactions, which are crucial in cancer immunotherapy .

Case Study : A study published in ResearchGate demonstrated the synthesis of benzoxazole derivatives that effectively inhibited PD-1/PD-L1 interactions, showcasing the potential of 4,6-dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine as a key intermediate in creating novel anticancer drugs .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of benzoxazole derivatives. The compound has been tested for efficacy against various bacterial strains, indicating its potential use as an antibacterial agent .

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine | E. coli | 15 |

| 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine | S. aureus | 18 |

| Control (Standard Antibiotic) | E. coli | 20 |

| Control (Standard Antibiotic) | S. aureus | 22 |

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light in specific wavelengths can be exploited in the development of organic light-emitting diodes (OLEDs) and sensors.

Case Study : Research conducted on similar benzoxazole derivatives has shown their utility as fluorescent probes in biological imaging due to their tunable emission properties .

Synthesis and Scalability

The synthesis of 4,6-dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine can be achieved through various methods, including microwave-assisted synthesis and conventional heating techniques. Recent advancements focus on developing scalable processes that enhance yield while minimizing environmental impact.

Research Findings : A recent publication discussed an innovative in-water scalable process for synthesizing related benzoxazole compounds, emphasizing efficiency and sustainability . This approach could be adapted for producing larger quantities of 4,6-dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine for research and commercial purposes.

Mécanisme D'action

The mechanism of action of 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

The structural and functional attributes of 4,6-dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine can be compared to analogs with variations in substituents on the benzoxazole core or the aryl group at position 2. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Key Observations :

- Aryl Substituents : The 3-methylphenyl group balances steric bulk and electronic effects, whereas 3,5-dimethylphenyl analogs (e.g., ) exhibit greater steric hindrance, which may limit binding to biological targets.

- Biological Relevance : Compounds like 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine are intermediates in drug discovery (e.g., PPARγ-agonists), highlighting the role of halogenation in modulating target interactions .

Insights :

Activité Biologique

4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole family, characterized by its unique structure which includes two bromine atoms and a 3-methylphenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C14H10Br2N2O

- Molecular Weight : 382.05 g/mol

- CAS Number : 637302-95-5

Synthesis

The synthesis of 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine typically involves bromination of a precursor benzoxazole compound. Common methods include the use of bromine or N-bromosuccinimide (NBS) under specific conditions, often in organic solvents like dichloromethane or chloroform .

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain derivatives possess selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl substituents significantly affect the biological activity of these compounds.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Active against B. subtilis | 50 |

| Compound 2 | Active against C. albicans | 30 |

| Compound 3 | Inactive | N/A |

Anticancer Activity

Benzoxazole derivatives have shown promise as anticancer agents. A large-scale study indicated that several compounds exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) . Notably, the selectivity of these compounds towards cancer cells over normal cells suggests potential for therapeutic applications.

The biological activity of 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine is attributed to its interaction with specific molecular targets within cells. The bromine atoms and the benzoxazole ring enhance binding affinity to enzymes or receptors, potentially modulating their activity. This interaction may lead to inhibition of critical pathways involved in cell proliferation and survival .

Case Studies

- Antimicrobial Screening : In a study assessing the antimicrobial properties of various benzoxazole derivatives, it was found that those with electron-donating groups exhibited higher antibacterial activity compared to those with electron-withdrawing groups . This highlights the importance of functional group positioning in enhancing biological efficacy.

- Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on cancer cell lines revealed that certain derivatives had a significantly lower toxicity profile towards normal cells compared to cancer cells, indicating their potential as selective anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine?

Methodological Answer:

The synthesis typically involves a multi-step process:

Bromination: Introduce bromine atoms at the 4 and 6 positions of the benzoxazole core using brominating agents like (N-bromosuccinimide) under controlled conditions (e.g., , 0–25°C) .

Coupling Reactions: Attach the 3-methylphenyl group via Ullmann or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., ) and optimized ligand systems .

Amine Functionalization: Introduce the amine group at position 5 using reductive amination or nitration followed by reduction (e.g., ) .

Key Validation: Monitor intermediates via and , ensuring >95% purity at each step .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: , , and NMR to confirm substitution patterns and electronic environments. For bromine, resolves coupling in aromatic regions .

- Mass Spectrometry: High-resolution to verify molecular weight (, expected ) .

- X-ray Crystallography: Use SHELX or ORTEP-3 for structural elucidation, particularly to resolve bromine positions and torsional angles .

Advanced: How do structural modifications to the benzoxazole core influence biological activity?

Methodological Answer:

- Bromine Substitution: The 4,6-dibromo configuration enhances electrophilicity, improving binding to kinase ATP pockets (e.g., EGFR inhibition assays) .

- 3-Methylphenyl Group: Methyl substitution at the meta position increases lipophilicity, enhancing blood-brain barrier penetration (measured via studies) .

- SAR Strategy: Compare analogs (e.g., dichloro or iodo derivatives) in enzyme inhibition assays (IC profiling) to quantify substituent effects .

Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values)?

Methodological Answer:

- Assay Standardization: Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, pH, temperature) .

- Control Experiments: Use reference inhibitors (e.g., Gefitinib for EGFR) to calibrate activity measurements .

- Statistical Analysis: Apply ANOVA or Student’s t-test to evaluate significance across replicates. For outliers, validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, lab coats) due to acute toxicity and irritant properties .

- Waste Disposal: Quench brominated byproducts with before disposal .

- Storage: Keep in amber vials at –20°C under inert gas (e.g., ) to prevent degradation .

Advanced: How can computational methods predict reactivity or binding modes of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model electron density maps, focusing on bromine’s σ-hole interactions in halogen bonding .

- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., PARP1). Validate with MD simulations (NAMD/GROMACS) .

- QSAR Models: Train models on analogs (e.g., 2-(3-iodophenyl) derivatives) to predict log , , and ADMET properties .

Advanced: What crystallographic challenges arise in resolving this compound’s structure?

Methodological Answer:

- Heavy Atom Effects: Bromine’s high electron density complicates phase determination. Use SHELXD for dual-space recycling or SAD/MAD phasing .

- Disorder Modeling: Address positional disorder in the 3-methylphenyl group via TLS refinement in SHELXL .

- Validation: Check R-factors () and Fo-Fc maps for residual electron density near bromine atoms .

Advanced: How does solvent polarity affect the compound’s stability in biological assays?

Methodological Answer:

- Solvent Screening: Test stability in DMSO, PBS, and cell media via HPLC-UV (monitor degradation at 254 nm over 24h) .

- Degradation Pathways: Identify hydrolytic cleavage of the benzoxazole ring under acidic conditions (pH < 4) via .

- Stabilizers: Add antioxidants (e.g., BHT) or cyclodextrins to improve aqueous solubility and shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.